molecular formula C17H17F3N6O2 B4336390 [5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE

[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE

Cat. No.: B4336390
M. Wt: 394.4 g/mol
InChI Key: FGERIVJAAAHOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as dimethyl, morpholinylcarbonyl, and trifluoromethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine compound to form the fused pyrazolopyrimidine structure.

    Introduction of substituents: The dimethyl, morpholinylcarbonyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents such as methyl iodide, morpholine, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, morpholine for morpholinylation, and trifluoromethyl iodide for trifluoromethylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: Compounds with similar pyrazolopyrimidine core structures but different substituents.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups that exhibit similar chemical properties.

Uniqueness

The uniqueness of [5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE lies in its specific combination of substituents, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2/c1-10-12(9-24(2)23-10)13-7-14(17(18,19)20)26-15(22-13)11(8-21-26)16(27)25-3-5-28-6-4-25/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERIVJAAAHOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.